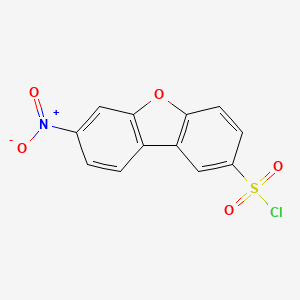

7-nitrodibenzofuran-2-sulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-nitrodibenzofuran-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClNO5S/c13-20(17,18)8-2-4-11-10(6-8)9-3-1-7(14(15)16)5-12(9)19-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODKZJIRRUAGHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC3=C2C=C(C=C3)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98045-13-7 | |

| Record name | 7-Nitrodibenzo[b,d]furan-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Nitrodibenzofuran-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitrodibenzofuran-2-sulfonyl chloride is a key intermediate in the synthesis of various biologically active compounds and functional materials. Its unique structure, featuring a rigid dibenzofuran core functionalized with both a nitro group and a sulfonyl chloride, makes it a versatile building block in medicinal chemistry and materials science. This guide provides an in-depth exploration of a reliable synthetic pathway to this valuable compound, offering detailed experimental protocols, mechanistic insights, and essential safety considerations.

The strategic importance of the dibenzofuran scaffold lies in its presence in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities. The addition of a sulfonyl chloride group at the 2-position provides a reactive handle for the introduction of diverse functionalities through nucleophilic substitution, while the nitro group at the 7-position can be further transformed or can modulate the electronic properties of the molecule.

This document is structured to provide a comprehensive understanding of the synthesis, empowering researchers to confidently and safely produce this compound in a laboratory setting.

Proposed Synthetic Pathway

The most logical and well-supported pathway for the synthesis of this compound involves a three-step sequence starting from commercially available dibenzofuran. This approach is based on established principles of electrophilic aromatic substitution, taking into account the directing effects of the substituents introduced in each step.

The proposed pathway is as follows:

-

Sulfonation of Dibenzofuran: Introduction of a sulfonic acid group at the 2-position of the dibenzofuran ring.

-

Chlorination of Dibenzofuran-2-sulfonic Acid: Conversion of the sulfonic acid to the corresponding sulfonyl chloride.

-

Nitration of Dibenzofuran-2-sulfonyl Chloride: Introduction of a nitro group at the 7-position.

Caption: Proposed three-step synthesis of this compound.

Step 1: Sulfonation of Dibenzofuran to Dibenzofuran-2-sulfonic Acid

The initial step involves the electrophilic sulfonation of dibenzofuran. The regioselectivity of this reaction is crucial, and literature confirms that monosulfonation of dibenzofuran predominantly occurs at the 2-position[1]. This is attributed to the electronic properties of the dibenzofuran ring system.

Experimental Protocol

Materials:

-

Dibenzofuran

-

Chlorosulfonic acid

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Ice

Procedure:

-

In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve dibenzofuran in dry carbon tetrachloride.

-

Cool the solution to approximately 25°C in a water bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution over a period of 15 minutes, maintaining the temperature at around 25°C. Significant temperature deviations can negatively impact the yield[1].

-

After the addition is complete, continue stirring the reaction mixture for an additional 45 minutes.

-

Carefully pour the reaction mixture onto cracked ice and then dilute with water.

-

The product, dibenzofuran-2-sulfonic acid, can be isolated from the aqueous solution.

Causality of Experimental Choices

The use of chlorosulfonic acid is an effective method for sulfonation. The reaction is performed at a controlled temperature to prevent side reactions and ensure the selective formation of the monosulfonated product. Carbon tetrachloride is used as a solvent to dissolve the starting material; however, due to its toxicity, alternative solvents like dichloromethane could be explored. The workup with ice and water hydrolyzes any remaining chlorosulfonic acid and allows for the separation of the sulfonic acid product.

Step 2: Conversion of Dibenzofuran-2-sulfonic Acid to Dibenzofuran-2-sulfonyl Chloride

The sulfonic acid intermediate is then converted to the more reactive sulfonyl chloride. This transformation can be achieved using standard chlorinating agents such as thionyl chloride or phosphorus pentachloride[1][2][3].

Experimental Protocol (using Phosphorus Pentachloride)

Materials:

-

Dibenzofuran-2-sulfonic acid

-

Phosphorus pentachloride

-

Toluene

Procedure:

-

Thoroughly mix dry dibenzofuran-2-sulfonic acid (or its sodium salt) with phosphorus pentachloride in a round-bottom flask.

-

Heat the mixture under reflux.

-

After the reaction is complete, the product, dibenzofuran-2-sulfonyl chloride, can be isolated by recrystallization from a suitable solvent like toluene[1].

Experimental Protocol (using Thionyl Chloride)

Materials:

-

Dibenzofuran-2-sulfonic acid

-

Thionyl chloride

-

A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

N,N-Dimethylformamide (catalyst, optional)

Procedure:

-

Suspend dibenzofuran-2-sulfonic acid in a suitable solvent.

-

Add thionyl chloride dropwise to the suspension. A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for a few hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude dibenzofuran-2-sulfonyl chloride, which can be purified by recrystallization.

Rationale for Reagent Selection

Both phosphorus pentachloride and thionyl chloride are effective for this conversion. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying the workup procedure. The choice of reagent may depend on availability and specific experimental conditions.

Step 3: Nitration of Dibenzofuran-2-sulfonyl Chloride to this compound

The final step is the nitration of dibenzofuran-2-sulfonyl chloride. The sulfonyl chloride group is a deactivating and meta-directing group. In the dibenzofuran-2-sulfonyl chloride system, the positions meta to the sulfonyl chloride are 7 and 9. Due to the steric hindrance at the 9-position, the nitration is expected to occur predominantly at the 7-position.

Proposed Experimental Protocol

Materials:

-

Dibenzofuran-2-sulfonyl chloride

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice

Procedure:

-

In a flask cooled in an ice-salt bath, slowly add dibenzofuran-2-sulfonyl chloride to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) with vigorous stirring.

-

Maintain the temperature of the reaction mixture below 10°C throughout the addition.

-

After the addition is complete, allow the reaction to proceed at a low temperature for a specified time, monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto a large volume of crushed ice.

-

The precipitated solid, this compound, is collected by filtration, washed with cold water until neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent.

Mechanistic Considerations

The nitration proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acids, acts as the electrophile. The deactivating nature of the sulfonyl chloride group directs the incoming electrophile to the meta position, leading to the desired 7-nitro product.

Caption: Simplified mechanism of the nitration of dibenzofuran-2-sulfonyl chloride.

Summary of Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Dibenzofuran | C₁₂H₈O | 168.19 | 132-64-9 |

| Dibenzofuran-2-sulfonic Acid | C₁₂H₈O₄S | 248.26 | 83863-63-2 |

| Dibenzofuran-2-sulfonyl Chloride | C₁₂H₇ClO₃S | 266.70 | 23602-98-4 |

| This compound | C₁₂H₆ClNO₅S | 311.70 | 98045-13-7 |

Safety and Handling

The synthesis of this compound involves the use of several hazardous reagents that require strict safety protocols.

-

Chlorosulfonic Acid: Extremely corrosive and reacts violently with water[4][5][6][7][8]. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. An emergency shower and eyewash station should be readily accessible.

-

Thionyl Chloride and Phosphorus Pentachloride: These are also corrosive and react with moisture. They should be handled in a fume hood with appropriate PPE. Thionyl chloride releases toxic gases (SO₂ and HCl) upon reaction with water[9][10][11][12][13].

-

Nitrating Mixture (Nitric Acid/Sulfuric Acid): Highly corrosive and a strong oxidizing agent. It can cause severe burns and reacts violently with many organic compounds[14][15][16][17][18]. All operations involving the nitrating mixture must be conducted in a fume hood, and the reaction temperature must be carefully controlled to prevent runaway reactions.

Conclusion

The synthesis of this compound is a multi-step process that can be successfully achieved through a well-designed synthetic route. This guide has outlined a reliable three-step pathway involving sulfonation, chlorination, and nitration of dibenzofuran. By following the detailed protocols and adhering to the stringent safety precautions, researchers can effectively synthesize this valuable intermediate for their applications in drug discovery and materials science. The provided mechanistic insights and rationale behind the experimental choices aim to foster a deeper understanding of the underlying chemistry, enabling further optimization and exploration of related synthetic transformations.

References

- 1. datapdf.com [datapdf.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US4166070A - Process for the preparation of sulfonic acid chlorides - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. macro.lsu.edu [macro.lsu.edu]

- 6. nj.gov [nj.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. actylislab.com [actylislab.com]

- 14. eastharbourgroup.com [eastharbourgroup.com]

- 15. youtube.com [youtube.com]

- 16. NITRATING ACID, MIXTURE, (WITH > 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. ehs.washington.edu [ehs.washington.edu]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-Depth Technical Guide to 7-Nitrodibenzofuran-2-sulfonyl chloride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 7-nitrodibenzofuran-2-sulfonyl chloride, a specialized reagent with significant potential in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, chemical biology, and analytical chemistry. We will explore its fundamental physicochemical properties, outline its synthesis and chemical reactivity, and delve into its applications as a versatile derivatizing agent.

Introduction: The Dibenzofuran Scaffold in Modern Chemistry

The dibenzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, with its rigid, planar structure providing a unique platform for the development of novel compounds. The introduction of a nitro group and a sulfonyl chloride moiety at the 7- and 2-positions, respectively, imparts distinct chemical reactivity and opens avenues for a range of applications. In particular, the nitrodibenzofuran component has garnered attention for its use in creating photosensitive "caging" groups, which allow for the controlled release of biologically active molecules upon irradiation.[1][2] This guide will focus on the sulfonyl chloride derivative, a key intermediate for accessing a variety of functionalized nitrodibenzofuran compounds.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data from commercial suppliers, we can compile the following key properties. It is important for researchers to independently verify these properties for their specific lot of material.

| Property | Value | Source |

| CAS Number | 98045-13-7 | [3][4][5] |

| Molecular Formula | C₁₂H₆ClNO₅S | [3][4][5] |

| Molecular Weight | 311.70 g/mol | [3][5] |

| Appearance | Likely a solid, given the nature of similar aromatic sulfonyl chlorides. | Inferred |

| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. Likely insoluble in water, with slow hydrolysis. | Inferred |

| Storage | Store in a cool, dry place under an inert atmosphere. Moisture sensitive. Recommended storage at -20°C. | [3] |

Synthesis and Chemical Reactivity

Synthesis of this compound

A general approach for the synthesis of sulfonyl chlorides involves the reaction of a sulfonic acid with a chlorinating agent like thionyl chloride or the direct chlorosulfonation of an aromatic ring.[6][7][8]

Caption: Plausible synthetic pathway for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a variety of nucleophiles to form stable sulfonamides, sulfonate esters, and other derivatives.[9]

Primary and secondary amines react with sulfonyl chlorides to produce the corresponding sulfonamides. This reaction is fundamental in organic synthesis and is often used to introduce the sulfonyl group into molecules.[9][10]

Caption: General reaction of this compound with amines.

Alcohols react with sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine) to yield sulfonate esters. This transformation is crucial for converting a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate).[11]

Caption: General reaction of this compound with alcohols.

Applications in Research and Development

The unique combination of the nitrodibenzofuran core and the reactive sulfonyl chloride handle makes this compound a valuable tool in several areas of chemical and biological research.

Derivatizing Agent for Analytical Chemistry

Sulfonyl chlorides are widely used as derivatizing agents to improve the detection and separation of analytes in techniques like High-Performance Liquid Chromatography (HPLC).[9] By reacting with analytes containing primary or secondary amine groups, this compound can introduce a chromophore (the nitrodibenzofuran moiety) that enhances UV-Vis detection.

Precursor for Photosensitive Protecting Groups

A significant application of nitrodibenzofuran derivatives is in the development of "caged" compounds.[1][2] These are molecules whose biological activity is masked by a photolabile protecting group. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatial and temporal control.[12] this compound serves as a key precursor for synthesizing such photosensitive sulfonamides and sulfonate esters.

Experimental Protocols

The following are general, illustrative protocols for the use of this compound. Researchers should optimize these conditions for their specific substrates and experimental setups.

Protocol for the Synthesis of a Sulfonamide Derivative

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine of interest

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve the primary amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

-

Slowly add the sulfonyl chloride solution to the amine solution dropwise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.

Protocol for the Synthesis of a Sulfonate Ester Derivative

This protocol outlines a general method for the reaction of this compound with an alcohol.

Materials:

-

This compound

-

Alcohol of interest

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M aqueous hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the alcohol (1.0 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine (as both solvent and base) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.1 equivalents) portion-wise to the cooled solution with stirring.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-24 hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting crude sulfonate ester by flash chromatography or recrystallization.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the reactivity of the sulfonyl chloride functional group, the following precautions should be taken.[13][14][15][16]

-

Corrosive: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[13][15]

-

Moisture Sensitive: This compound is likely to react with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid. Handle under an inert atmosphere and store in a tightly sealed container in a desiccator.[15]

-

Inhalation Hazard: Avoid inhaling dust or vapors. Work in a well-ventilated fume hood.[13][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14][16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and reactive chemical intermediate. While detailed physicochemical data is sparse, its chemical behavior can be reliably predicted based on the well-established reactivity of sulfonyl chlorides. Its primary utility lies in its ability to serve as a versatile derivatizing agent for amines and alcohols, yielding stable sulfonamides and sulfonate esters. The incorporation of the nitrodibenzofuran moiety is particularly noteworthy, suggesting promising applications in the synthesis of photosensitive compounds for advanced research in chemical biology and drug delivery. As with any reactive chemical, proper handling and safety precautions are paramount.

References

- 1. Nitrodibenzofuran: A new photoremovable group for thiol protection in peptides [morressier.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 98045-13-7|7-Nitrodibenzo[b,d]furan-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound [oakwoodchemical.com]

- 6. rsc.org [rsc.org]

- 7. d-nb.info [d-nb.info]

- 8. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. nj.gov [nj.gov]

- 15. fishersci.com [fishersci.com]

- 16. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]

A Technical Guide to the Spectral and Synthetic Profile of 7-Nitrodibenzofuran-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the spectral characteristics and a plausible synthetic route for 7-nitrodibenzofuran-2-sulfonyl chloride. As a key intermediate, understanding its structural and spectroscopic profile is crucial for its application in medicinal chemistry and materials science, particularly in the development of novel kinase inhibitors and fluorescent probes.

Structural and Spectroscopic Elucidation

While direct experimental spectra for this compound are not widely published, a comprehensive analysis can be constructed based on the well-established spectroscopic behavior of its constituent functional groups: the dibenzofuran core, the nitro group, and the sulfonyl chloride moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are predicted to exhibit characteristic signals for its aromatic protons and carbons, with chemical shifts significantly influenced by the electron-withdrawing nature of the nitro and sulfonyl chloride groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aromatic region, typically between 7.5 and 9.0 ppm. The protons on the nitrated ring will be the most downfield-shifted due to the strong deshielding effect of the nitro group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the twelve carbons of the dibenzofuran ring. The carbons directly attached to the nitro and sulfonyl chloride groups, as well as those in the ortho and para positions, will be significantly deshielded.

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 9.0 (m) | 110 - 160 |

| C-SO₂Cl | - | ~145 |

| C-NO₂ | - | ~150 |

Causality Behind Predictions: The predicted chemical shifts are based on analogous structures found in the literature, such as other nitrated dibenzofuran derivatives and aromatic sulfonyl chlorides. The electron-withdrawing effects of the nitro and sulfonyl chloride groups cause a downfield shift of adjacent and conjugated protons and carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by strong absorptions corresponding to the sulfonyl chloride and nitro functional groups.

Key Diagnostic Peaks:

-

Sulfonyl Chloride (SO₂Cl): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively[1].

-

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are anticipated near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.

-

Aromatic C-H Stretching: Weak to medium bands will appear above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Several medium to strong bands will be observed in the 1400-1600 cm⁻¹ region.

-

C-O-C Stretching: A strong band corresponding to the ether linkage in the dibenzofuran ring is expected around 1200-1280 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ar-NO₂ (asymmetric stretch) | 1500 - 1550 | Strong |

| Ar-NO₂ (symmetric stretch) | 1300 - 1350 | Strong |

| SO₂Cl (asymmetric stretch) | 1370 - 1410 | Strong |

| SO₂Cl (symmetric stretch) | 1166 - 1204 | Strong |

| C-O-C (ether stretch) | 1200 - 1280 | Strong |

| Ar C=C Stretch | 1400 - 1600 | Medium-Strong |

| Ar C-H Stretch | >3000 | Weak-Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound (molecular weight: 311.70 g/mol ) is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the sulfonyl chloride and nitro groups.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z 311 (and a characteristic M+2 peak at m/z 313 due to the ³⁷Cl isotope).

-

Loss of Cl: [M - Cl]⁺ at m/z 276.

-

Loss of SO₂Cl: [M - SO₂Cl]⁺ at m/z 212.

-

Loss of NO₂: [M - NO₂]⁺ at m/z 265.

-

Loss of SO₂: [M - SO₂]⁺ from the sulfonyl chloride group is also a possibility.

Trustworthiness of Interpretation: The predicted fragmentation is based on common fragmentation pathways for aromatic sulfonyl chlorides and nitro compounds, where the cleavage of the relatively weak C-S and C-N bonds is favored.

Hypothetical Synthesis Protocol

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available dibenzofuran. The following protocol is a plausible route based on established organic chemistry transformations.

Step-by-Step Methodology

Step 1: Nitration of Dibenzofuran

-

To a solution of dibenzofuran in glacial acetic acid, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid at 0-5 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the mixture into ice water to precipitate the product.

-

Filter, wash with water until neutral, and dry to obtain 3-nitrodibenzofuran.

Step 2: Chlorosulfonylation of 3-Nitrodibenzofuran

-

Add 3-nitrodibenzofuran to an excess of chlorosulfonic acid at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid precipitate is filtered, washed with cold water, and dried under vacuum to yield this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to this compound.

Conclusion

The spectral and synthetic profile of this compound presented in this guide provides a foundational understanding for researchers. The predicted NMR, IR, and MS data offer a roadmap for the characterization of this compound, while the hypothetical synthesis outlines a practical approach for its preparation. This information is intended to facilitate the use of this versatile intermediate in the advancement of drug discovery and materials science.

References

solubility of 7-nitrodibenzofuran-2-sulfonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 7-Nitrodibenzofuran-2-Sulfonyl Chloride in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this compound. We will explore the interplay of molecular structure, solvent properties, and the inherent reactivity of the sulfonyl chloride functional group. This guide presents a systematic approach to solubility determination, including detailed experimental protocols and frameworks for data interpretation, empowering researchers to make informed decisions in their experimental designs.

Introduction: The Significance of Solubility in Research and Development

The solubility of a compound is a critical physicochemical parameter that influences its behavior in a multitude of scientific applications, from reaction kinetics in synthetic chemistry to bioavailability in drug discovery. For a complex heterocyclic compound like this compound, understanding its solubility profile in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. The presence of a highly reactive sulfonyl chloride group introduces challenges that necessitate a careful and informed approach to solvent selection and solubility determination.[1][2]

This guide will provide both the theoretical underpinnings and practical methodologies for assessing the solubility of this compound.

Molecular Structure and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[3] Let's analyze the structure of this compound to predict its solubility.

-

Dibenzofuran Core: This large, aromatic ring system is predominantly nonpolar and hydrophobic.

-

Nitro Group (-NO2): This is a strongly electron-withdrawing and polar group.

-

Sulfonyl Chloride Group (-SO2Cl): This is also a highly polar and reactive functional group.

The presence of both a large nonpolar core and highly polar functional groups suggests that this compound will exhibit nuanced solubility. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or in highly polar protic solvents like water, where its low solubility can lead to precipitation, a property sometimes utilized in its synthesis.[4] Its optimal solubility is likely to be found in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the sulfonyl chloride group.

The Challenge of Solvolysis in Protic Solvents

A critical consideration when determining the solubility of sulfonyl chlorides is their reactivity, particularly in protic solvents such as water and alcohols. This reaction, known as solvolysis, involves the nucleophilic attack of the solvent on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid or ester.[1][2]

This reactivity means that in protic solvents, one is not merely observing dissolution but an irreversible chemical transformation. Therefore, for applications requiring the intact sulfonyl chloride, protic solvents are generally unsuitable. For solubility screening, any observed "solubility" in these solvents must be understood as a combination of dissolution and reaction.

Experimental Protocol for Solubility Determination

A systematic approach is necessary to determine the solubility of this compound. The following protocol outlines both qualitative and quantitative methods.

Materials and Equipment

-

This compound

-

A range of anhydrous organic solvents (see Table 1)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Filtration apparatus (e.g., syringe filters with PTFE membrane)

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

Recommended Solvents for Screening

A diverse set of solvents should be used to probe a range of polarities and chemical properties.

Table 1: Recommended Organic Solvents for Solubility Screening

| Solvent Class | Examples | Predicted Compatibility |

| Nonpolar Aprotic | Hexanes, Toluene, Benzene | Low solubility expected due to the polar functional groups. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to high solubility is anticipated. These solvents are generally unreactive with sulfonyl chlorides. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | The compound is expected to be reactive (solvolysis).[1][2] Any apparent solubility will be accompanied by decomposition. Low intrinsic solubility is expected in water.[4] |

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility.

-

Add approximately 1-2 mg of this compound to a small glass vial.

-

Add 1 mL of the chosen solvent.

-

Vortex the mixture vigorously for 1-2 minutes.[5]

-

Visually inspect the solution for the presence of undissolved solid.

-

Categorize the solubility as "Soluble," "Partially Soluble," or "Insoluble."

Quantitative Solubility Determination (Equilibrium Method)

This method determines the saturation solubility of the compound.

-

Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vials to stand, permitting undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically resistant (e.g., PTFE) syringe filter to remove any suspended solids.

-

Dilute the filtered solution with a suitable solvent (in which the compound is known to be soluble and stable, e.g., acetonitrile) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometric method.

-

Calculate the original solubility in the test solvent, accounting for the dilution factor.

Workflow for Solubility Determination

References

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 7-Nitrodibenzofuran-2-sulfonyl Chloride

This document provides a comprehensive technical overview of the hypothesized mechanism of action of 7-nitrodibenzofuran-2-sulfonyl chloride. As a novel compound with limited direct characterization in the scientific literature, this guide synthesizes information from the known reactivity of its constituent functional groups—the sulfonyl chloride and the nitrodibenzofuran core—to propose a scientifically grounded model of its biological activity. This guide is intended for researchers, scientists, and drug development professionals interested in the potential applications of this molecule as a chemical probe or covalent inhibitor.

Introduction: A Molecule of Dual Functionality

This compound is a fascinating chemical entity that marries a highly reactive electrophilic group with a photochemically active and potentially fluorescent scaffold. The molecule's structure suggests a dual-function mechanism of action:

-

An Irreversible Covalent Modifier: The sulfonyl chloride moiety is a potent electrophile, poised to react with nucleophilic residues in biological macromolecules, primarily proteins. This suggests its role as an irreversible inhibitor or a tool for activity-based protein profiling.

-

A Reporting and Modulatable Moiety: The 7-nitrodibenzofuran (NDBF) core is a well-established photolabile "caging" group and possesses intrinsic spectroscopic properties that can be exploited for tracking and further manipulation.[1][2]

This guide will deconstruct these functionalities, proposing a detailed mechanism of action and outlining experimental strategies to validate these hypotheses.

Part 1: The Sulfonyl Chloride Moiety: A Reactive Warhead for Covalent Targeting

The primary driver of the biological activity of this compound is the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack from various amino acid side chains, leading to the formation of a stable covalent bond and irreversible modification of the target protein.[3]

Mechanism of Covalent Modification

The sulfonyl chloride group reacts readily with "soft" nucleophiles within proteins.[4] The reaction proceeds via a nucleophilic substitution, where an amino acid side chain attacks the electrophilic sulfur atom, displacing the chloride ion, which is an excellent leaving group. This results in the formation of a stable sulfonamide or sulfonate ester linkage.

The primary amino acid residues targeted by such electrophiles include:

-

Lysine: The ε-amino group is a potent nucleophile.

-

Cysteine: The thiol group is highly reactive, especially in its deprotonated thiolate form.[5]

-

Tyrosine: The hydroxyl group of the phenol side chain can be targeted, a reactivity exploited by sulfonyl fluoride probes.[6][7]

-

Histidine: The imidazole side chain contains a nucleophilic nitrogen.

-

Serine: The hydroxyl group, particularly when activated within an enzyme active site, is a known target.[8]

The formation of this covalent bond is typically irreversible under physiological conditions, leading to permanent inactivation of the target protein.[8]

Visualization of the Covalent Modification Workflow

The diagram below illustrates the proposed mechanism of protein targeting and the subsequent analytical workflow to identify the modified proteins and specific sites of adduction.

Caption: Workflow for identifying protein targets of this compound.

Experimental Protocol: Identification of Protein Targets by Mass Spectrometry

This protocol outlines a bottom-up proteomics approach to identify the specific proteins and amino acid residues targeted by this compound.

Objective: To identify proteins covalently modified by the compound in a complex proteome.

Methodology:

-

Cell Treatment:

-

Culture relevant cells (e.g., a cancer cell line) to ~80% confluency.

-

Treat one set of cells with a working concentration of this compound (e.g., 1-10 µM) for a defined period (e.g., 1-4 hours).

-

Treat a control set of cells with vehicle (e.g., DMSO) only.

-

-

Protein Extraction and Preparation:

-

Harvest cells, wash with PBS, and lyse in a buffer containing urea (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) and protease inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.

-

Alkylate free cysteines with iodoacetamide in the dark at room temperature for 20 minutes.

-

-

Proteolytic Digestion:

-

Dilute the urea concentration to <2 M with 50 mM Tris-HCl, pH 8.0.

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Acidify the peptide mixture with formic acid and desalt using a C18 StageTip.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[9]

-

-

Data Analysis:

-

Search the raw MS data against a relevant protein database (e.g., UniProt Human) using a specialized software suite (e.g., MaxQuant, Proteome Discoverer).

-

Perform a variable modification search, including the mass of the 7-nitrodibenzofuran-2-sulfonyl moiety (minus HCl) on potential nucleophilic residues (K, C, Y, H, S).[10][11]

-

Filter results to identify high-confidence modified peptides that are present in the treated sample but not the control.

-

Part 2: The 7-Nitrodibenzofuran Moiety: A Versatile Reporter and Photolabile Group

The NDBF core of the molecule offers functionalities beyond simply directing the covalent modification. Its known photochemical and potential spectroscopic properties can be leveraged for advanced applications.

NDBF as a Fluorescent Reporter

While NDBF is primarily known as a photocage, related nitroaromatic structures like 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) are widely used as environment-sensitive fluorescent probes.[12] It is plausible that the NDBF group, once attached to a protein, will exhibit fluorescence, allowing for the visualization of modified proteins within a cell. The fluorescence intensity and emission wavelength may be sensitive to the local microenvironment of the protein, providing additional structural information.

NDBF as a Photolabile Group

The most well-documented property of NDBF is its ability to be cleaved by one- or two-photon excitation.[1][2] This opens up exciting possibilities:

-

Conditional Release: The covalent modification could be reversed upon light exposure, releasing the unmodified protein (with a sulfonyl "scar") and a byproduct. This would allow for spatial and temporal control over protein function restoration.

-

Target Validation: A "caged" inhibitor could be activated in specific subcellular locations using focused light, allowing for precise interrogation of protein function.

Diagram of the Dual Role of the NDBF Moiety

Caption: Dual utility of the NDBF moiety post-conjugation to a target protein.

Experimental Protocol: Characterizing the NDBF Reporter Properties

Objective: To determine if the NDBF-protein adduct is fluorescent and photolabile.

Methodology:

-

Fluorescence Microscopy:

-

Treat cells grown on glass-bottom dishes with this compound as described previously.

-

Wash cells with fresh media or PBS.

-

Image the cells using a confocal microscope. Excite with a laser line in the violet-blue range (e.g., 405 nm or 488 nm) and collect emission in the green-yellow range (e.g., 500-600 nm).[12]

-

Observe the subcellular localization of the fluorescence signal, which corresponds to the location of the modified proteins.

-

-

In-situ Photolysis:

-

Using the same sample, select a region of interest (ROI) within a cell.

-

Irradiate the ROI with a high-intensity UV laser (e.g., 365 nm) or a focused near-IR laser for two-photon excitation (e.g., 800 nm).[1]

-

Monitor the fluorescence in the ROI. A decrease in fluorescence intensity would indicate photobleaching or photochemical cleavage of the NDBF group.

-

If a functional assay is available for a known target protein, measure the recovery of function post-irradiation.

-

Part 3: Hypothesized Cellular Effects and Impact on Signaling Pathways

The covalent modification of proteins by an electrophile like this compound can have wide-ranging effects on cellular function, from the specific inhibition of a single enzyme to the induction of a broad stress response.[13]

Potential Cellular Consequences

The cellular outcome depends on the concentration of the compound and its protein targets:

-

Low Concentrations/High Specificity: If the compound selectively targets a key regulatory protein (e.g., a kinase, phosphatase, or transcription factor), it could lead to the specific modulation of a single signaling pathway.

-

High Concentrations/Low Specificity: At higher concentrations, widespread, off-target modification of numerous proteins can occur. This can lead to the activation of cellular stress responses, such as the antioxidant response (via Nrf2) or the heat shock response, and may ultimately trigger apoptosis.[13][14]

Signaling Pathways Potentially Affected

Given the reactivity of the sulfonyl chloride, pathways that are critically regulated by enzymes with nucleophilic active site residues are prime candidates for disruption.

| Pathway Family | Key Proteins | Potential Effect of Covalent Modification |

| MAPK Signaling | Kinases (e.g., MEK, ERK), Phosphatases (e.g., DUSPs) | Inhibition of phosphorylation cascades, leading to altered cell proliferation, differentiation, and stress responses. |

| PI3K/Akt Signaling | PI3K, Akt, PTEN | Disruption of cell survival, growth, and metabolism signaling. PTEN, a phosphatase with a critical cysteine residue, is a known target for electrophiles. |

| NF-κB Signaling | IKK, Thioredoxin Reductase | Inhibition of inflammatory responses. Thioredoxin reductase, which regulates NF-κB, is a known target for electrophilic natural products.[4] |

| Redox Homeostasis | Keap1, Peroxiredoxins | Alkylation of Keap1 can lead to the activation of the Nrf2 antioxidant response. |

Visualization of Potential Signaling Disruption

Caption: Hypothesized points of intervention in major signaling pathways.

Part 4: Synthesis and Handling

Plausible Synthetic Route

Aryl sulfonyl chlorides are commonly synthesized from the corresponding anilines via a Sandmeyer-type reaction.[15] A plausible route to this compound would start from 2-amino-7-nitrodibenzofuran.

-

Diazotization: The amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C).

-

Chlorosulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) with a copper(I) or copper(II) chloride catalyst.[16][17] The desired this compound would precipitate from the reaction mixture.

Handling and Safety Precautions

-

Reactivity: Sulfonyl chlorides are reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator.

-

Toxicity: As a reactive electrophile, the compound should be considered toxic and handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a chemical fume hood.

-

Disposal: Waste should be quenched with a nucleophilic solution (e.g., sodium bicarbonate or a dilute amine solution) before disposal according to institutional guidelines.

Conclusion and Future Directions

This guide posits that this compound acts as a dual-function molecule: a reactive electrophile capable of irreversible covalent modification of protein targets, and a versatile reporter group with potential for fluorescent tracking and photochemical manipulation. Its mechanism of action is likely driven by the targeted inactivation of key regulatory proteins, leading to the disruption of cellular signaling pathways.

Future research should focus on validating these hypotheses through the experimental protocols outlined herein. The identification of its specific protein targets via mass spectrometry is the most critical next step. Elucidating the selectivity profile of this compound will determine its ultimate utility as either a highly specific inhibitor for studying a particular protein or as a broader chemical probe for investigating cellular responses to electrophilic stress. The unique combination of a reactive warhead and a photolabile reporter makes this compound a promising tool for advanced chemical biology research.

References

- 1. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Detection of electrophile-sensitive proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. msf.ucsf.edu [msf.ucsf.edu]

- 12. mdpi.com [mdpi.com]

- 13. Systems Analysis of Protein Modification and Cellular Responses Induced by Electrophile Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pure.mpg.de [pure.mpg.de]

A Technical Guide to the Potential Applications of 7-Nitrodibenzofuran-2-Sulfonyl Chloride in Biochemical Research

Abstract

7-Nitrodibenzofuran-2-sulfonyl chloride is a specialized organic compound whose direct biochemical applications are not yet extensively documented in peer-reviewed literature. However, its unique trifunctional structure—a rigid, planar dibenzofuran core, a highly reactive sulfonyl chloride group, and an electron-withdrawing nitro group—suggests significant potential as a versatile tool for researchers in biochemistry, proteomics, and drug development. This guide synthesizes information from related chemical classes to forecast its utility as a novel fluorescent probe for protein labeling, a covalent modifier for active site mapping, and a potential photolabile caging group. We provide a theoretical framework and detailed, field-proven protocols adapted from analogous compounds to empower researchers to explore the capabilities of this promising, yet under-explored, molecule.

Introduction: Deconstructing the Molecular Architecture

The potential of this compound lies in the synergistic interplay of its three key chemical moieties. Understanding each component is crucial to appreciating its forecasted applications.

-

The Dibenzofuran Core: Dibenzofuran and its derivatives are known for their rigid, planar structure and unique electronic properties, which often give rise to fluorescence. This aromatic system forms the stable backbone of the molecule and is the likely source of its utility as a fluorescent reporter. Furan-based probes have been successfully developed for non-toxic, highly selective imaging of cancer cells and tumors.

-

The Sulfonyl Chloride Group (-SO₂Cl): This is a well-established reactive handle in bioconjugation chemistry. Sulfonyl chlorides are potent electrophiles that readily react with nucleophilic functional groups found in biomolecules, most notably the primary amines of lysine residues and the N-termini of proteins, to form stable sulfonamide bonds. This reactivity is the foundation of its use as a labeling and covalent probe.

-

The Nitro Group (-NO₂): The nitroaromatic group is a strong electron-withdrawing moiety that can significantly influence the molecule's electronic and spectral properties. In many contexts, nitroaromatic compounds are used as bioreductive agents or fluorescent probes for imaging hypoxic tumors. Furthermore, the nitrodibenzofuran (NDBF) scaffold has been demonstrated to be an exceptionally efficient photoremovable "caging" group, superior to other commonly used agents for protecting thiol groups in peptides.

Based on this structural analysis, we can confidently predict three primary areas of application for this compound in biochemistry.

Predicted Application I: Fluorescent Labeling of Proteins and Peptides

The most immediate application is as a fluorescent labeling reagent for quantifying and visualizing proteins. The sulfonyl chloride group enables covalent attachment to proteins, while the nitrodibenzofuran moiety is predicted to serve as a stable fluorophore.

Causality of Experimental Design

The reaction between a sulfonyl chloride and a primary amine is highly pH-dependent. The protocol specifies a pH of 9-10 because the target amine must be deprotonated (R-NH₂) to act as an effective nucleophile. At lower pH values, the amine will be protonated (R-NH₃⁺) and non-reactive. However, excessively high pH can accelerate the hydrolysis of the sulfonyl chloride, reducing labeling efficiency. Therefore, a carefully controlled alkaline buffer represents the optimal compromise. The use of a non-amine-based buffer like sodium bicarbonate is critical to prevent the buffer itself from reacting with the probe.

Experimental Workflow: Protein Labeling

Caption: Workflow for fluorescent labeling of proteins.

Step-by-Step Protocol: Labeling Immunoglobulin G (IgG)

-

Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.0.

-

Protein Solution: Dissolve 2 mg of IgG in 1 mL of the chilled conjugation buffer. Keep the solution on ice.

-

Probe Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This should be done immediately before use, as sulfonyl chlorides can hydrolyze in the presence of moisture.

-

Conjugation Reaction: While gently vortexing the protein solution, add 50-100 µL of the probe stock solution. The optimal molar ratio of probe to protein should be determined empirically but typically ranges from 10:1 to 20:1.

-

Incubation: Incubate the reaction mixture for 1-2 hours at 4°C with continuous gentle stirring or rotation.

-

Purification: Separate the labeled protein from unreacted probe and hydrolysis byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS (pH 7.4).

-

Validation:

-

Measure the absorbance of the conjugate at 280 nm (for protein) and the predicted maximum absorbance of the nitrodibenzofuran chromophore (estimated to be in the UV-Vis range). This allows for the calculation of the Degree of Labeling (DOL).

-

Confirm the covalent modification and determine the sites of labeling using mass spectrometry (e.g., LC-MS/MS).

-

Predicted Application II: Covalent Probing of Enzyme Active Sites

The reactivity of the sulfonyl chloride group is not limited to primary amines. It can also react with other nucleophilic amino acid side chains, including the hydroxyl groups of tyrosine, serine, and threonine, and the thiol group of cysteine. This broader reactivity profile makes this compound a candidate for activity-based protein profiling (ABPP) and the identification of functional residues within enzyme active sites or allosteric pockets.

Principle of Covalent Probing

The probe is designed to covalently bind to functionally important, nucleophilic residues. If this binding event occurs within an enzyme's active site, it will typically lead to irreversible inhibition of enzymatic activity. By identifying the protein target and the specific site of modification, researchers can gain insights into enzyme function and discover new druggable targets. Unlike sulfonyl fluorides, which are also used for this purpose, sulfonyl chlorides can be more reactive, which may be advantageous for targeting less nucleophilic residues, but may also lead to off-target labeling.

Conceptual Workflow: Activity-Based Protein Profiling

Caption: Workflow for activity-based protein profiling.

Self-Validating Protocol: Identifying Probe Targets in a Cell Lysate

-

Lysate Preparation: Prepare a native cell lysate from the biological system of interest. Determine the total protein concentration using a standard assay (e.g., BCA).

-

Probe Labeling: Aliquot 1 mg of proteome into multiple tubes. Treat with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle-only control (DMSO). Incubate for 1 hour at room temperature.

-

Competitive Inhibition (Validation): In a separate set of tubes, pre-incubate the lysate with a known inhibitor for a suspected target enzyme for 30 minutes before adding the probe. A successful probe will show reduced labeling of its target in the presence of the competitor.

-

Sample Preparation for Analysis: Quench the reaction by adding SDS-PAGE loading buffer.

-

Visualization: Run the samples on an SDS-PAGE gel. Visualize the labeled proteins using an in-gel fluorescence scanner with an appropriate excitation wavelength. Labeled proteins will appear as fluorescent bands. A decrease in band intensity in the competitive inhibition lane validates the target.

-

Target Identification: Excise the fluorescent bands of interest, perform in-gel tryptic digestion, and identify the protein and the site of covalent modification by LC-MS/MS analysis.

Predicted Application III: Photolabile ("Caged") Reagents

The nitrodibenzofuran (NDBF) moiety has been shown to be a highly efficient photoremovable protecting group, particularly for caging the thiol group of cysteine. Upon irradiation with UV light (e.g., 365 nm), the NDBF group is cleaved, releasing the protected molecule with high quantum efficiency. This "uncaging" allows for precise spatiotemporal control over the release of a bioactive molecule in living cells or complex biological systems.

While the topic compound is a sulfonyl chloride, it is conceivable that a synthetic derivative, such as 7-nitrodibenzofuran-2-methanol, could be used to cage carboxylic acids, phosphates, or other functional groups. The principle remains a powerful potential application for the NDBF core.

Mechanism: Light-Induced Release

Caption: Principle of photochemical uncaging.

Comparative Data and Properties

To provide context, the predicted properties of this compound are compared with established biochemical probes.

| Property | Dansyl Chloride | NBD-Chloride | Texas Red Sulfonyl Chloride | This compound (Predicted) |

| Reactive Group | Sulfonyl Chloride | Chloro-nitrobenzofurazan | Sulfonyl Chloride | Sulfonyl Chloride |

| Primary Target | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Thiols | Primary Amines | Primary Amines, Phenols, Thiols |

| Core Structure | Naphthalene | Nitrobenzofurazan | Xanthene (Rhodamine) | Nitrodibenzofuran |

| Solubility | Low aqueous solubility | Moderate | Good (hydrolyzed byproduct) | Predicted to have low aqueous solubility |

| Special Features | Environment-sensitive fluorescence | Non-fluorescent until reacted | Photostable, pH-insensitive | Potential for photocleavage (uncaging) |

Conclusion and Future Directions

While direct experimental data for this compound remains scarce, a thorough analysis of its constituent functional groups provides a strong, scientifically-grounded basis for predicting its utility in modern biochemical research. Its potential as a fluorescent labeling agent is high, leveraging the well-established reactivity of sulfonyl chlorides. Furthermore, its potential as a broad-spectrum covalent probe for mapping functional sites in proteins warrants significant investigation. Finally, the known photo-caging properties of the nitrodibenzofuran core suggest exciting possibilities for developing light-activated versions of this reagent.

Future research should focus on synthesizing and characterizing the compound's photophysical properties (absorption, emission, quantum yield, and solvatochromism), systematically evaluating its reactivity profile against a panel of amino acids, and applying it in proteomic screening to identify novel protein targets. The insights gained will undoubtedly establish this compound and its derivatives as valuable additions to the biochemist's toolkit.

electrophilicity of 7-nitrodibenzofuran-2-sulfonyl chloride

An In-Depth Technical Guide to the Electrophilicity of 7-Nitrodibenzofuran-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties, reactivity, and application of this compound (NDBF-Cl). The inherent electrophilicity of the sulfonyl chloride moiety is significantly potentiated by the unique fused ring structure of dibenzofuran and, critically, by the powerful electron-withdrawing nature of the nitro group at the C7 position. This document elucidates the theoretical underpinnings of this enhanced reactivity through an examination of inductive and resonance effects, supported by principles from computational chemistry. Furthermore, we present a comparative analysis of NDBF-Cl against other common sulfonylating agents and provide a detailed, field-proven protocol for the kinetic characterization of its reactivity with model nucleophiles. The insights provided herein are intended to empower researchers in drug discovery and chemical biology to leverage the unique properties of NDBF-Cl for applications ranging from complex molecular synthesis to selective bioconjugation.

Introduction: The Need for Tunable, High-Potency Electrophiles

In the landscape of modern drug development and chemical biology, the precise and efficient formation of stable covalent bonds is paramount. Sulfonyl chlorides are a cornerstone class of reagents for this purpose, serving as versatile precursors for the synthesis of sulfonamides and sulfonate esters—moieties prevalent in a vast array of pharmaceuticals.[1] The reactivity of a sulfonyl chloride, defined by the electrophilicity of its sulfur atom, dictates its utility. While reagents like p-toluenesulfonyl chloride (Ts-Cl) or dansyl chloride are broadly useful, there is a growing demand for electrophiles with heightened reactivity that can function under mild, biocompatible conditions or drive difficult transformations.

This compound (NDBF-Cl) emerges as a superior electrophile designed to meet this demand. Its reactivity is not merely a consequence of the sulfonyl chloride group but is a synergistic outcome of its molecular architecture. This guide will deconstruct the sources of this enhanced electrophilicity, provide methods for its quantification, and discuss its practical implications.

Molecular Architecture and the Drivers of Electrophilicity

The exceptional reactivity of NDBF-Cl is rooted in its electronic structure. The sulfur atom of the sulfonyl chloride group is rendered highly electron-deficient, and thus highly electrophilic, by the cumulative electron-withdrawing effects of three key components: the two sulfonyl oxygens, the chlorine atom, and, most significantly, the 7-nitro-substituted dibenzofuran scaffold.

The influence of the nitro group is particularly profound and operates through two distinct mechanisms[2][3]:

-

Inductive Effect (-I): The nitro group is one of the most potent electron-withdrawing groups. It pulls electron density through the sigma-bond framework of the entire dibenzofuran ring system, which in turn withdraws density from the sulfonyl chloride attached at the C2 position.

-

Resonance Effect (-M): The nitro group at the C7 position actively delocalizes electron density from the aromatic rings through resonance. This delocalization creates regions of significant partial positive charge across the ring system, further reducing the electron density at the sulfur center and making it an exceptionally "hard" and reactive electrophile.[4] While the C7 position is meta to the C2 sulfonyl chloride, the overall electron-sinking nature of the nitro-activated fused ring system contributes to the potentiation of the electrophilic center.

The combination of these effects results in a sulfonyl chloride that can react with a wider range of nucleophiles at faster rates and under milder conditions than its less-activated counterparts.

Comparative Reactivity: A Quantitative Perspective

To contextualize the potency of NDBF-Cl, it is useful to compare its anticipated reactivity with that of other common aromatic sulfonyl chlorides. The reactivity of these compounds is directly correlated with the electron-withdrawing strength of the substituents on the aromatic ring.[3] A stronger electron-withdrawing group leads to a more electrophilic sulfur atom and, consequently, a faster reaction rate with a given nucleophile.

| Reagent | Key Substituent | Expected Relative Reactivity | Primary Application Area |

| p-Toluenesulfonyl Chloride (Ts-Cl) | -CH₃ (Electron Donating) | Baseline (1x) | Protecting group, general synthesis |

| Benzenesulfonyl Chloride (Bs-Cl) | -H (Neutral) | Low (>1x) | General synthesis |

| Dansyl Chloride | -N(CH₃)₂ (Electron Donating) | Low (<1x) | Fluorescent labeling of amines[5] |

| 4-Nitrobenzenesulfonyl Chloride | -NO₂ (Electron Withdrawing) | High (>>1x) | Activated sulfonamide synthesis[6] |

| This compound | -NO₂ on Dibenzofuran Core | Very High (>>>1x) | Bioconjugation, challenging syntheses |

| Table 1: Comparative analysis of the expected reactivity of various sulfonyl chlorides based on their electronic properties. The presence of the nitro group is a known accelerator of reactivity. |

The dibenzofuran scaffold, combined with a powerful nitro substituent, places NDBF-Cl at the upper end of the reactivity spectrum, making it a prime candidate for reactions where other sulfonyl chlorides may be too slow or require harsh conditions.

Experimental Protocol: Quantifying Electrophilicity via Kinetic Analysis

The trustworthiness of any claim of enhanced reactivity lies in empirical validation. A robust method for quantifying the electrophilicity of NDBF-Cl is to measure its reaction kinetics with a model nucleophile, such as an α-amino acid, under controlled conditions.[7] The rate of sulfonamide formation serves as a direct proxy for the reagent's electrophilic potency.

This protocol describes a self-validating system for determining the second-order rate constant of the reaction between NDBF-Cl and glycine, monitored by UV-Vis spectrophotometry.

Core Principle

The reaction between NDBF-Cl and glycine produces a sulfonamide and HCl. By using a pseudo-first-order kinetic setup (i.e., a large excess of glycine), the reaction rate can be monitored by observing the disappearance of the NDBF-Cl chromophore or the appearance of the sulfonamide product at a specific wavelength.

Step-by-Step Methodology

-

Reagent Preparation:

-

Glycine Stock Solution (0.5 M): Prepare a 0.5 M solution of glycine in a 100 mM sodium bicarbonate buffer (pH 9.0). Causality: A basic pH is required to ensure the amino group of glycine is deprotonated and thus nucleophilic.

-

NDBF-Cl Stock Solution (10 mM): Accurately weigh and dissolve NDBF-Cl in anhydrous acetonitrile. Causality: Acetonitrile is a polar aprotic solvent that solubilizes the aromatic electrophile without reacting with it.

-

Reaction Buffer: 100 mM sodium bicarbonate, pH 9.0.

-

-

Instrumentation Setup:

-

Set a UV-Vis spectrophotometer to kinetic mode.

-

Determine the λ_max_ for NDBF-Cl and its corresponding glycine sulfonamide to identify an optimal wavelength for monitoring the reaction where the change in absorbance is maximal.

-

Equilibrate the spectrophotometer's cuvette holder to a constant temperature (e.g., 25 °C).

-

-

Kinetic Run Execution:

-

In a 1 mL quartz cuvette, add 950 µL of the glycine stock solution (pre-equilibrated to 25 °C).

-

Place the cuvette in the spectrophotometer and blank the instrument.

-

To initiate the reaction, rapidly add 50 µL of the 10 mM NDBF-Cl stock solution, mix quickly by inversion, and immediately start data acquisition. The final concentrations will be [Glycine] = 0.475 M and [NDBF-Cl] = 0.5 mM.

-

Record absorbance over time until the reaction is complete (i.e., absorbance reaches a stable plateau).

-

-

Data Analysis:

-

Since glycine is in large excess, the reaction follows pseudo-first-order kinetics. Plot the natural logarithm of the change in absorbance (ln(A_t - A_∞)) versus time.

-

The slope of the resulting linear plot is equal to -k_obs_ (the observed pseudo-first-order rate constant).

-

Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs_ / [Glycine] .

-

Perform control experiments, including a run without glycine to account for any hydrolysis of the sulfonyl chloride.

-

-

Validation:

-

Repeat the experiment at several different concentrations of glycine to confirm the linear relationship between k_obs_ and [Glycine], thereby validating the second-order nature of the reaction.

-

Applications in Drug Development and Bioconjugation

The heightened electrophilicity of NDBF-Cl makes it an invaluable tool for researchers.

-

Synthesis of Complex Molecules: In pharmaceutical synthesis, NDBF-Cl can drive the formation of sulfonamide bonds with poorly nucleophilic amines or in sterically hindered environments where less reactive reagents fail.[8] This enables the construction of novel molecular architectures for drug candidates.

-

Chemoselective Bioconjugation: The ability to react quickly and efficiently under mild, aqueous conditions is a hallmark of reagents suitable for bioconjugation. NDBF-Cl is a prime candidate for selectively targeting nucleophilic amino acid residues (e.g., lysine, tyrosine, cysteine) on proteins.[9] Its high reactivity allows for the use of lower concentrations and shorter reaction times, minimizing potential damage to sensitive biomolecules. The nitrodibenzofuran core itself has also been explored as a photolabile caging group, adding another layer of potential functionality to conjugates derived from this scaffold.[10][11]

Conclusion

This compound is not merely another sulfonylating agent; it is a high-performance electrophile engineered for demanding chemical applications. The synergistic electron-withdrawing power of the nitro group and the dibenzofuran ring system elevates the electrophilicity of the sulfur center to a level that enables rapid and efficient reactions under mild conditions. This enhanced reactivity, which can be precisely quantified through kinetic analysis, opens new avenues in both complex molecule synthesis and the selective modification of biomolecules. For scientists and researchers at the forefront of drug discovery and chemical biology, NDBF-Cl represents a powerful tool for overcoming synthetic challenges and advancing the development of novel therapeutics and biological probes.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. quora.com [quora.com]

- 5. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Kinetics and mechanism of sulfonylation of α-amino acids and dipeptides - Kustova - Russian Chemical Bulletin [journals.rcsi.science]

- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of 7-Nitrodibenzofuran-2-sulfonyl Chloride

Introduction

7-Nitrodibenzofuran-2-sulfonyl chloride is a specialized reagent increasingly utilized in biochemical and pharmaceutical research, particularly in the design of photosensitive protecting groups and in the synthesis of targeted covalent inhibitors. The efficacy and safety of its application are critically dependent on its chemical integrity. This guide provides an in-depth analysis of the stability profile of this compound and outlines best practices for its storage and handling to ensure its quality and performance in research and development settings.

The sulfonyl chloride functional group is inherently reactive, making it a valuable tool for chemical synthesis. However, this reactivity also predisposes the compound to degradation if not handled and stored correctly. This document will explore the mechanistic basis for its potential degradation pathways and provide actionable protocols for its preservation.

Chemical Stability Profile

The stability of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The principal degradation pathway of concern is hydrolysis.

Hydrolysis:

Sulfonyl chlorides readily react with water to yield the corresponding sulfonic acid and hydrochloric acid[1]. This reaction is typically irreversible and proceeds via nucleophilic attack of water on the electron-deficient sulfur atom.

RSO₂Cl + H₂O → RSO₃H + HCl

The presence of moisture in the storage environment or in solvents used for its application can lead to the rapid degradation of this compound, diminishing its purity and reactivity for its intended purpose. The hydrolysis not only consumes the active reagent but also generates corrosive hydrochloric acid, which can potentially catalyze further degradation or react with other components in a reaction mixture.

Influence of the 7-Nitrodibenzofuran Moiety:

The dibenzofuran ring system is generally stable. However, the presence of a nitro group at the 7-position can influence the reactivity of the sulfonyl chloride. The nitro group is a strong electron-withdrawing group, which can increase the electrophilicity of the sulfonyl chloride, potentially making it more susceptible to nucleophilic attack, including hydrolysis.

Other Potential Degradation Pathways:

-